2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine
Description
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is a boronate ester derivative featuring a benzenamine core substituted with two methyl groups at positions 2 and 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5. This compound belongs to a class of arylboronic esters widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials chemistry . The dimethyl substituents likely enhance steric protection of the boron atom, improving stability against hydrolysis compared to less substituted analogs .
Properties
IUPAC Name |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-7-10(2)12(16)8-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXTZMSGLGMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a tool for studying enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the production of materials, such as polymers and advanced materials, due to its ability to form strong covalent bonds.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and stability of arylboronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural and Electronic Properties
*Estimated based on analogs.
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methyl in the target compound) enhance boronate stability and reactivity in cross-coupling by activating the aromatic ring. In contrast, electron-withdrawing groups (e.g., F, Cl, CF₃) reduce reactivity .
- Steric Effects: The 2,4-dimethyl substitution in the target compound offers superior steric protection against nucleophilic attack on boron, reducing hydrolysis rates compared to monosubstituted analogs like PN-1134 .
- Synthetic Accessibility : The target compound’s methyl groups are synthetically simpler to introduce than fluorinated or trifluoromethylated analogs, which often require harsh conditions and exhibit lower yields (e.g., 20% for CF₃ derivative ).
Stability and Reactivity
- Hydrolysis Resistance : The target compound’s dimethyl groups likely outperform methoxy-substituted analogs (e.g., Compound B) in aqueous stability due to reduced electron-donating resonance effects, which can polarize the B–O bond .
- Cross-Coupling Efficiency : In Suzuki-Miyaura reactions, methyl-substituted boronates generally exhibit higher coupling efficiency than halogenated analogs. For instance, chloro-substituted derivatives (e.g., ) require optimized conditions due to slower transmetallation .
Biological Activity
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H21BN2O2
- Molecular Weight : 222.09 g/mol
- CAS Number : 1047644-76-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its potential applications include:
-
Antimicrobial Activity :
- The compound has shown promising results against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .
- In a study focusing on tuberculosis strains (H37Ra and H37Rv), the compound exhibited MIC values between 0.5–1.0 µg/mL against clinical drug-resistant variants .
-
Anticancer Properties :
- Research indicates that this compound may inhibit cell proliferation in cancer cell lines. For instance, it demonstrated significant growth inhibition in the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of approximately 0.126 µM .
- The compound also showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
-
Mechanisms of Action :
- The biological mechanisms underlying its activity include inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Additionally, it has been suggested that the compound acts as a competitive inhibitor of ATP binding sites in certain kinases involved in cancer progression .
Case Studies and Research Findings
Pharmacokinetic Properties
Pharmacokinetic studies using animal models (e.g., Sprague-Dawley rats) have indicated moderate bioavailability with a peak plasma concentration (Cmax) observed at approximately 592 ± 62 mg/mL. The elimination half-life was noted to be prolonged (>12 hours), which suggests potential for sustained action in vivo .
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenamine?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronate ester functionality. A typical approach involves reacting an aryl halide precursor with bis(pinacolato)diboron under inert conditions, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base like KOAc. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Structural analogs in and highlight the importance of optimizing reaction temperatures (80–110°C) and solvent systems (THF or dioxane) to minimize side reactions .
Q. How should researchers characterize the structural integrity of this compound?
Characterization requires a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the presence of the boronate ester (δ ~30 ppm in ¹¹B NMR) and aromatic protons.
- High-resolution mass spectrometry (HRMS) validates the molecular ion peak.
- X-ray crystallography (using SHELX or OLEX2) resolves crystal packing and bond angles, critical for understanding reactivity. and emphasize refining diffraction data with SHELXL for small-molecule accuracy .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Key optimization parameters include:
- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos enhances coupling efficiency with electron-deficient aryl partners.
- Base choice : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems improves turnover.
- Solvent effects : Toluene/EtOH mixtures reduce steric hindrance for bulky substrates. highlights the role of boronates in forming biaryls, with yields >80% achievable under optimized conditions .
Q. How can computational modeling predict this compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Parameters like boron-oxygen bond dissociation energy and Mulliken charges on the boron atom predict electrophilicity. ’s mechanistic studies on analogous boronates validate these computational approaches .
Q. What are the compound’s potential applications in materials science, such as OLED development?
The boronate ester’s electron-deficient aromatic system makes it a candidate for:
- OLED emissive layers : As a hole-transporting material, similar to compounds in , which uses boronates in thermally activated delayed fluorescence (TADF) emitters.
- Polymer precursors : Incorporation into conjugated polymers via Suzuki coupling enhances charge mobility .
Q. What safety protocols are essential when handling this compound in biochemical research?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Segregate boronate-containing waste for incineration or specialized treatment (). Emergency measures for spills include neutralization with damp sand and disposal via hazardous waste channels .
Data Contradictions and Resolution
- Reactivity in cross-coupling : Some studies () report high yields with Pd(OAc)₂, while others () prefer PdCl₂(dppf). Resolution lies in substrate-specific screening of catalysts and ligands.
- Crystallographic challenges : notes SHELX’s limitations with twinned data, recommending OLEX2 for macromolecular interfaces in complex systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
